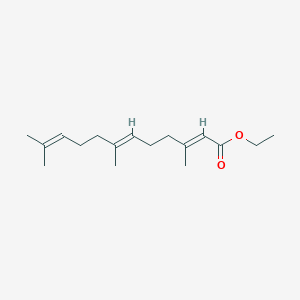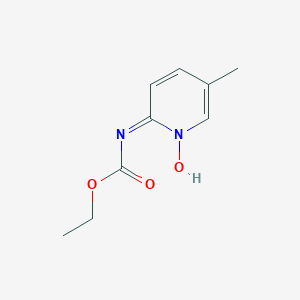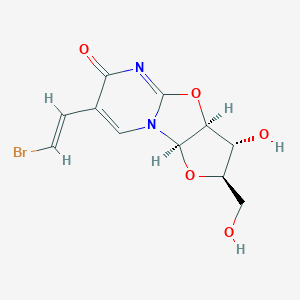
Bvanur
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bvanur is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a unique method that involves the use of specific reagents and catalysts. Bvanur has been shown to have various biochemical and physiological effects, which make it a potential candidate for use in different research applications.
Wissenschaftliche Forschungsanwendungen
Bvanur has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most significant applications of Bvanur is in the development of new drugs. Bvanur has been shown to have potential as an anti-cancer agent, with studies showing that it can inhibit the growth of cancer cells. Additionally, Bvanur has also been shown to have potential as an antimicrobial agent, with studies showing that it can inhibit the growth of bacteria and fungi.
Wirkmechanismus
The mechanism of action of Bvanur is not fully understood. However, studies have shown that it can inhibit the activity of specific enzymes, which may be responsible for its biological effects. Additionally, Bvanur has been shown to induce apoptosis in cancer cells, which may be responsible for its anti-cancer effects.
Biochemische Und Physiologische Effekte
Bvanur has various biochemical and physiological effects, which make it a potential candidate for use in different research applications. Studies have shown that Bvanur can inhibit the activity of specific enzymes, including acetylcholinesterase and tyrosinase. Additionally, Bvanur has been shown to induce apoptosis in cancer cells, which may be responsible for its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
Bvanur has several advantages and limitations for lab experiments. One of the advantages of Bvanur is its ease of synthesis, which makes it readily available for use in research. Additionally, Bvanur has been shown to have low toxicity, which makes it a potential candidate for use in drug development. However, one of the limitations of Bvanur is its limited solubility in water, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the research on Bvanur. One of the future directions is to further investigate its mechanism of action, which may lead to the development of new drugs. Additionally, further research is needed to determine the potential applications of Bvanur in other fields, such as agriculture and environmental science. Finally, future research should focus on improving the solubility of Bvanur, which may increase its potential applications in various research fields.
Conclusion
Bvanur is a synthetic compound that has potential applications in various scientific research fields. Its ease of synthesis and low toxicity make it a potential candidate for use in drug development. Additionally, Bvanur has been shown to have various biochemical and physiological effects, which make it a potential candidate for use in different research applications. Further research is needed to fully understand the mechanism of action of Bvanur and its potential applications in other fields.
Synthesemethoden
Bvanur is synthesized using a unique method that involves the use of specific reagents and catalysts. The synthesis method involves the reaction of 1,2-dibromoethane with sodium azide in the presence of copper(I) iodide. This reaction results in the formation of 1,2,3-triazole, which is then reacted with ethyl chloroformate in the presence of triethylamine. The final product obtained is Bvanur.
Eigenschaften
CAS-Nummer |
104988-76-3 |
|---|---|
Produktname |
Bvanur |
Molekularformel |
C11H11BrN2O5 |
Molekulargewicht |
331.12 g/mol |
IUPAC-Name |
(2R,4R,5R,6S)-11-[(E)-2-bromoethenyl]-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C11H11BrN2O5/c12-2-1-5-3-14-10-8(7(16)6(4-15)18-10)19-11(14)13-9(5)17/h1-3,6-8,10,15-16H,4H2/b2-1+/t6-,7-,8+,10-/m1/s1 |
InChI-Schlüssel |
UURPPMZODASUTN-HQNLTJAPSA-N |
Isomerische SMILES |
C1=C(C(=O)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)/C=C/Br |
SMILES |
C1=C(C(=O)N=C2N1C3C(O2)C(C(O3)CO)O)C=CBr |
Kanonische SMILES |
C1=C(C(=O)N=C2N1C3C(O2)C(C(O3)CO)O)C=CBr |
Synonyme |
5-(2-bromovinyl)-2,2'-anhydrouridine 5-(2-bromovinyl)-2,2'-anhydrouridine, (Z)-isomer BVANUR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




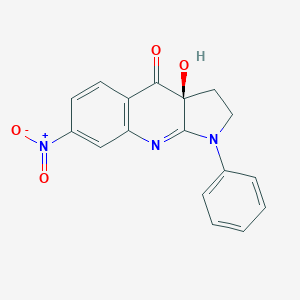

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)



![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
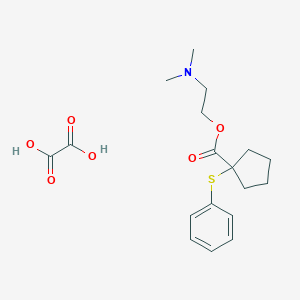

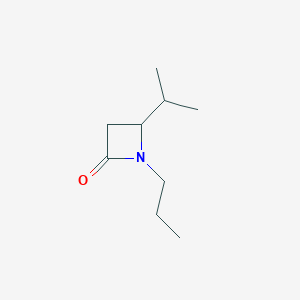
![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)
